(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-14-9-8-13-10-15(18(20)22)19(24-17(13)11-14)21-16-7-5-4-6-12(16)2/h4-11H,3H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAJGNWIUXPXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3C)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of an appropriate precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromene ring.
Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Formation of the imino group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-methylaniline, under dehydrating conditions.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chromenone Derivatives
The compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides. Key structural analogs and their differentiating features are outlined below:
Table 1: Comparative Analysis of Chromenone Carboxamide Derivatives
*Yield data for the target compound is unavailable in the provided evidence.
Electronic and Steric Effects
- Ethoxy vs. Methoxy/Hydroxy Groups : The 7-ethoxy group in the target compound provides greater steric bulk and lipophilicity compared to the 8-methoxy analog or the polar 7-hydroxy derivative . This may enhance blood-brain barrier penetration but reduce solubility.
- Electron-Withdrawing vs. Donating Groups : Chloro (compound 26) and trifluoromethyl (compound 30) substituents increase electrophilicity, whereas ethoxy (target compound) may stabilize resonance structures .
Research Findings and Limitations
- Structural-Activity Relationships (SAR): Electron-donating groups (e.g., ethoxy) may enhance stability but reduce reactivity. Bulky imino substituents (e.g., 2-methylphenyl) could limit off-target interactions compared to smaller groups.
Biological Activity
The compound (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide , with the CAS number 313234-19-4 , is a member of the chromene family, characterized by its unique structural features that may confer significant biological activity. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3 , with a molecular weight of approximately 322.36 g/mol . The structure includes an ethoxy group and an imine linkage, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3 |
| Molecular Weight | 322.36 g/mol |
| CAS Number | 313234-19-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The imine group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is significant in modulating various biochemical pathways.
- Antioxidant Activity : Similar compounds have been noted for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
Pharmacological Studies
Research has indicated various pharmacological effects associated with this compound:
-
Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
- Case Study : A study reported that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
-
Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.
- Research Findings : In a screening assay, this compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
In Silico Studies
Computational studies utilizing molecular docking and dynamics simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest:
-
High Binding Affinity : The compound exhibits a strong binding affinity for several proteins involved in cancer progression and inflammation.
- Quantitative Structure–Activity Relationship (QSAR) analysis has indicated that structural modifications could enhance its efficacy.
Q & A
Basic: What synthetic methodologies are validated for preparing (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide, and how can researchers optimize reaction yields?
Answer:
The compound can be synthesized via condensation reactions between substituted chromene precursors and aryl imines. Key steps include:
- Solvent Selection : Eco-friendly solvents like ethanol or water are recommended to minimize environmental impact .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) enhance imine formation .
- Characterization : Elemental analysis (C, H, N) and melting point determination are critical for verifying purity and stoichiometry .
To optimize yields, researchers should: - Monitor reaction temperature (typically 80–100°C) to prevent decomposition.
- Use excess aryl amine (1.2–1.5 eq.) to drive imine formation to completion .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation of this chromene derivative?
Answer:
Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or impurities. Methodological strategies include:
- Multi-Technique Analysis : Combine ¹H/¹³C NMR, IR, and UV/vis spectroscopy. For example, IR peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups, while UV/vis absorption (λmax ~300–350 nm) indicates π→π* transitions in the chromene ring .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural resolution, especially for distinguishing Z/E isomerism .
- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra, aiding in peak assignment .
Basic: What analytical techniques are essential for characterizing the purity and stability of this compound?
Answer:
- Elemental Analysis : Verify C, H, N percentages against theoretical values (e.g., C: 68.5%, H: 5.2%, N: 7.8% for derivatives) .
- Chromatography : HPLC or TLC with UV detection (Rf ~0.3–0.5 in ethyl acetate/hexane) identifies impurities.
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (reported range: 180–220°C) and detects polymorphic transitions .
Advanced: How do structural modifications (e.g., substituent variations on the aryl imine) influence bioactivity, and what experimental frameworks are used to assess this?
Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring enhance electrophilicity, potentially increasing anticancer activity. For example, nitro-substituted analogs showed IC₅₀ values <10 µM in MCF-7 cell lines .
- Experimental Design :
- In Vitro Assays : MTT/PrestoBlue assays evaluate cytotoxicity.
- Structure-Activity Relationship (SAR) : Compare analogs with systematic substituent changes (e.g., 2-methylphenyl vs. 4-methoxyphenyl) to identify pharmacophores .
- Molecular Docking : Predict binding affinities to targets like topoisomerase II or tubulin .
Advanced: What strategies address low solubility or stability of this compound in biological assays?
Answer:
- Formulation Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, with enzymatic cleavage releasing the active form .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the ethoxy group) .
Basic: What computational tools are recommended for predicting the electronic properties of this compound?
Answer:
- Software : Gaussian (DFT), ORCA, or Schrödinger Suite.
- Key Parameters :
Advanced: How can researchers validate the Z-configuration of the imine group in this compound?
Answer:
- NOESY NMR : Cross-peaks between the imine proton and adjacent chromene protons confirm spatial proximity in the Z-isomer .
- X-ray Crystallography : Dihedral angles between the imine and chromene ring (<10°) distinguish Z from E isomers .
- Comparative Spectroscopy : Z-isomers typically exhibit downfield-shifted ¹H NMR peaks (~δ 8.5–9.0 ppm) for the imine proton .
Advanced: What mechanistic insights explain the compound’s potential as a kinase inhibitor or DNA intercalator?
Answer:
- Kinase Inhibition : The planar chromene ring and imine group may bind ATP pockets via π-π stacking and hydrogen bonding (e.g., with EGFR tyrosine kinase) .
- DNA Intercalation : Ethoxy and carboxamide groups facilitate minor groove binding, as shown via ethidium bromide displacement assays .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Waste Disposal : Follow EPA guidelines for organic azides/imines .
Advanced: How can researchers design comparative studies to evaluate this compound against structurally related chromene derivatives?
Answer:
- Controlled Variables : Maintain consistent assay conditions (e.g., cell line, concentration range).
- Benchmark Compounds : Include known chromene-based drugs (e.g., coumarin derivatives) as positive controls .
- Data Analysis : Use ANOVA or t-tests to statistically compare IC₅₀ values, logP, or binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
